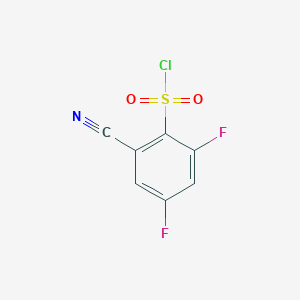
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H2ClF2NO2S and a molecular weight of 237.61 g/mol . It is a fluorinated benzene derivative that contains both cyano and sulfonyl chloride functional groups. This compound is known for its reactivity and selectivity, making it valuable in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar electrophilic aromatic substitution reactions on a larger scale. The use of specialized equipment and controlled environments ensures the efficient and safe production of the compound.
化学反应分析
Types of Reactions
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where the sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Addition Reactions: Although less common, addition reactions can occur under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
科学研究应用
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile in aromatic substitution reactions. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial for its applications in modifying other molecules and creating new compounds .
相似化合物的比较
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group.
2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a bromine atom instead of a cyano group.
Uniqueness
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride is unique due to the presence of both cyano and sulfonyl chloride groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .
属性
IUPAC Name |
2-cyano-4,6-difluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO2S/c8-14(12,13)7-4(3-11)1-5(9)2-6(7)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVURPSCOXJRTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)
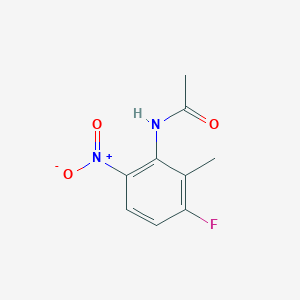
![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2525491.png)
![3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2525493.png)
![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)
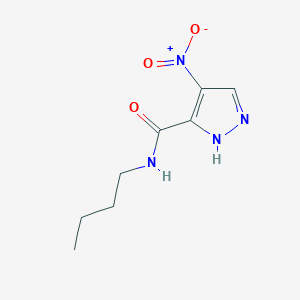
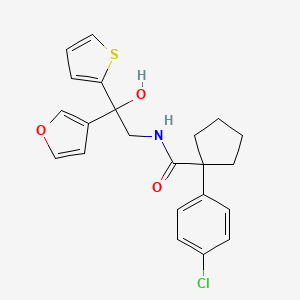
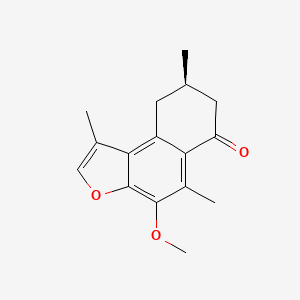
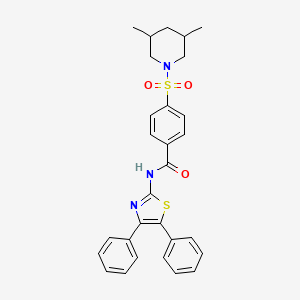
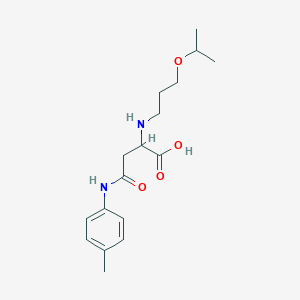
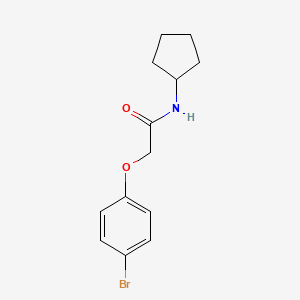
![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)
